molecular formula C12H18ClN B1318506 2-(2-Methylphenyl)piperidine hydrochloride CAS No. 14174-92-6

2-(2-Methylphenyl)piperidine hydrochloride

Cat. No.: B1318506
CAS No.: 14174-92-6
M. Wt: 211.73 g/mol
InChI Key: VBPXEMVLSQEFSU-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClN . It is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated six-member ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidine derivatives, including this compound, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a methylphenyl group . The molecular weight of the compound is 211.73 .


Chemical Reactions Analysis

Piperidine derivatives, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Derivatives

    A study by Rameshkumar et al. (2003) involved synthesizing a series of 2,6-diaryl-3-methyl-4-piperidones, which are related to 2-(2-Methylphenyl)piperidine hydrochloride. These compounds were synthesized using the Mannich reaction and were screened for various biological activities such as analgesic, local anaesthetic, and antifungal activities (Rameshkumar et al., 2003).

  • Inhibition of Blood Platelet Aggregation

    Grisar et al. (1976) investigated derivatives of 2-piperidine, including compounds similar to this compound, for their potential to inhibit blood platelet aggregation. These compounds were synthesized and evaluated for their effectiveness in vitro (Grisar et al., 1976).

  • Anti-Acetylcholinesterase Activity

    A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to this compound, were synthesized by Sugimoto et al. (1990) and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds demonstrated significant inhibition of acetylcholinesterase, suggesting potential applications in treating conditions like dementia (Sugimoto et al., 1990).

Molecular Structure and Analysis

  • Molecular Structure Studies

    Khan et al. (2013) investigated the molecular structure of a compound similar to this compound, focusing on its crystal and molecular structure. This research contributes to the understanding of the chemical properties and potential applications of such compounds (Khan et al., 2013).

  • Structure Analyses of Crystal Forms

    Yokota et al. (1999) conducted structure analyses of different crystal forms of paroxetine hydrochloride, a compound related to this compound. This research provides insight into the solid-state properties of these compounds (Yokota et al., 1999).

Potential Applications in Pharmacology

  • Analgesic Activity

    A series of 3-methyl-4-(N-phenyl amido)piperidines, structurally related to this compound, were synthesized and evaluated for their analgesic activity by Lalinde et al. (1990). These compounds displayed significant analgesic properties, suggesting potential applications in pain management (Lalinde et al., 1990).

  • Receptor Affinities and Agonist/Antagonist Activities

    Lawson et al. (1988) synthesized a series of 2-methyl-3-carbethoxy-3-(m-hydroxyphenyl)piperidine opiates, which are chemically related to this compound. They evaluated their receptor affinities and in vivo agonist and antagonist activities, providing valuable data for understanding the pharmacological properties of these compounds (Lawson et al., 1988).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-(2-Methylphenyl)piperidine hydrochloride, is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

2-(2-Methylphenyl)piperidine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in either inhibition or activation of the target molecule, depending on the context. For example, the compound may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling pathways and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways and enhancement of metabolic processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione . The compound’s metabolism can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as its accumulation in certain tissues may lead to localized effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within these subcellular structures can affect its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

2-(2-methylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12;/h2-3,6-7,12-13H,4-5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPXEMVLSQEFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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